
CID 78062224
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78062224 is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
The preparation of CID 78062224 involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions, starting from readily available precursors. The industrial production methods may vary, but they generally involve optimizing reaction conditions to achieve high yield and purity. Detailed information on the synthetic routes and industrial production methods for this compound can be found in specialized chemical literature and patents .
Chemical Reactions Analysis
CID 78062224 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride. Substitution reactions often require specific catalysts and solvents to facilitate the process. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CID 78062224 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be employed in studies related to cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects and mechanisms of action. Additionally, the compound has industrial applications, such as in the development of new materials and chemical products .
Mechanism of Action
The mechanism of action of CID 78062224 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s biological effects and potential therapeutic applications .
Comparison with Similar Compounds
CID 78062224 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but they may differ in terms of their chemical properties, reactivity, and applications. A detailed comparison with similar compounds can provide insights into the distinct characteristics and advantages of this compound .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and diverse applications make it an important subject of study. Further research on its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds will continue to enhance our understanding and utilization of this compound.
Properties
Molecular Formula |
Al8Mo3 |
|---|---|
Molecular Weight |
503.7 g/mol |
InChI |
InChI=1S/8Al.3Mo |
InChI Key |
WWQLZZWGHHGSGO-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Mo].[Mo].[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)
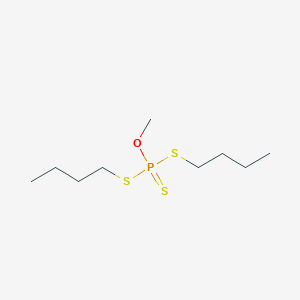

![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)
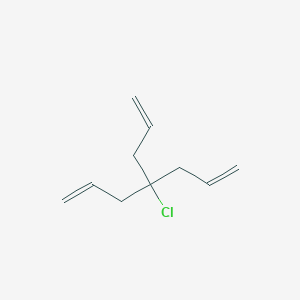


![2-[2-(4-Nitrophenyl)hydrazinylidene]propanal](/img/structure/B14714403.png)
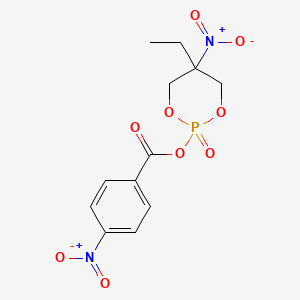
![2,5-Dimethoxy-3,6-bis[(2-methylpropyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14714423.png)
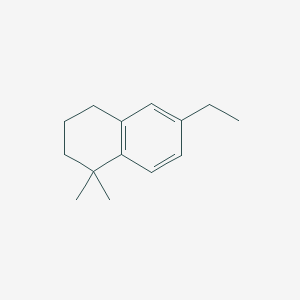
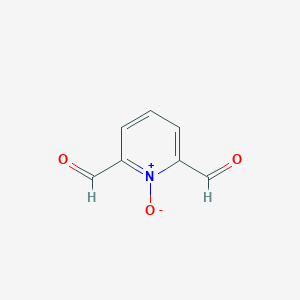
diphenyl-lambda~5~-phosphane](/img/structure/B14714432.png)

